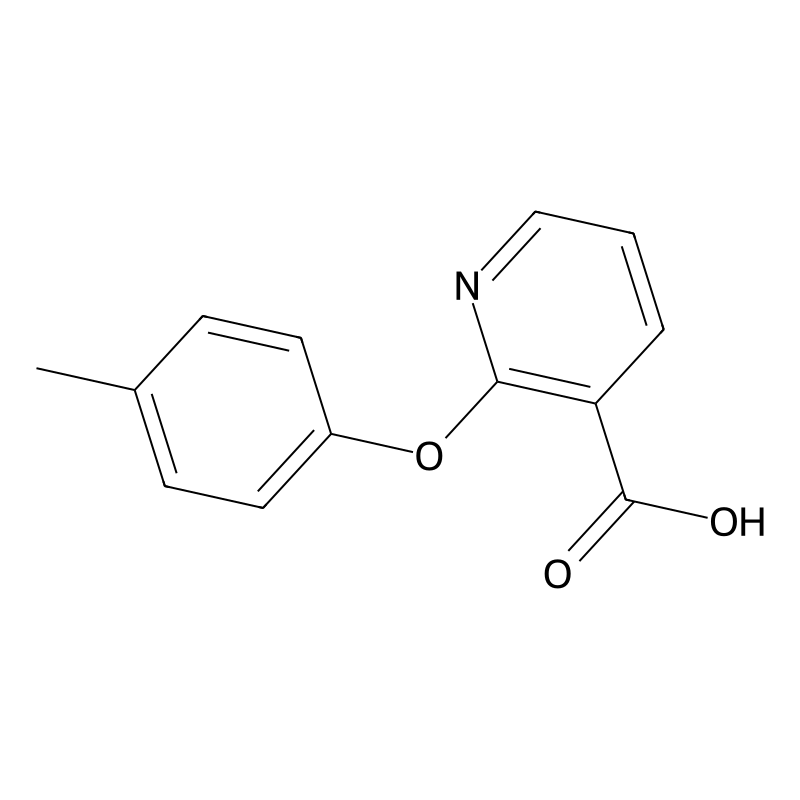

2-(4-Methylphenoxy)nicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- PubChem, a database of chemical information maintained by the National Institutes of Health, contains no entries for 2-(4-Methylphenoxy)nicotinic acid [].

- SciFinder, a commercial database containing information on chemical substances, reactions, and experimental procedures, also has no record of this compound [].

- A search on Google Scholar, a search engine for scholarly articles, yielded no results for 2-(4-Methylphenoxy)nicotinic acid [].

2-(4-Methylphenoxy)nicotinic acid is a chemical compound characterized by its unique structure, which consists of a nicotinic acid moiety substituted with a 4-methylphenoxy group. Its molecular formula is C₁₃H₁₁NO₃, and it has a molecular weight of approximately 229.235 g/mol . This compound is part of the broader class of nicotinic acids, which are derivatives of pyridine and are known for their diverse biological activities.

- Esterification: Reacting with alcohols to form esters.

- Reduction: The carboxylic acid group can be reduced to form alcohols.

- Nucleophilic Substitution: The aromatic ring can undergo electrophilic substitution due to the electron-donating effect of the methyl group.

These reactions make it versatile in synthetic organic chemistry.

The biological activity of 2-(4-Methylphenoxy)nicotinic acid is linked to its structural similarity to nicotinic acid, which is involved in various physiological processes. It may influence:

- Vasodilation: Similar to other nicotinic acids, it may promote vasodilation through the release of prostaglandins .

- Metabolic Pathways: It could potentially affect pathways involving nicotinamide adenine dinucleotide (NAD) synthesis, impacting cellular metabolism and energy production .

Several methods exist for synthesizing 2-(4-Methylphenoxy)nicotinic acid:

- Direct Substitution: Starting from nicotinic acid, the methylphenyl ether can be introduced via nucleophilic aromatic substitution.

- Carboxylation Reactions: Utilizing 4-methylphenol and introducing a carboxylic acid group through carbonylation techniques.

- Multi-step Synthesis: Involves forming intermediates that are subsequently transformed into the final product through various organic transformations.

Each method varies in complexity and yield, depending on the starting materials and reaction conditions.

2-(4-Methylphenoxy)nicotinic acid has potential applications in:

- Pharmaceuticals: As a precursor or active ingredient in drugs targeting metabolic disorders or cardiovascular diseases.

- Research: Used in studies investigating the effects of nicotinic acids on biological systems, particularly in relation to vasodilation and metabolic regulation.

- Agriculture: Potentially utilized as a growth regulator or plant nutrient enhancer due to its biological activity.

Interaction studies involving 2-(4-Methylphenoxy)nicotinic acid focus on its effects on various biological targets. Some notable interactions include:

- Prostaglandin Release: Studies indicate that nicotinic acids can stimulate prostaglandin D2 release, leading to enhanced blood flow .

- Enzyme Modulation: It may interact with enzymes involved in NAD metabolism, influencing cellular oxidative stress responses .

These interactions highlight its potential therapeutic benefits and mechanisms of action.

Similar Compounds

When comparing 2-(4-Methylphenoxy)nicotinic acid to similar compounds, several notable analogs emerge:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Nicotinic Acid | Pyridine derivative | Essential for NAD synthesis |

| Methyl Nicotinate | Ester of nicotinic acid | Used as a topical vasodilator |

| 2-(4-Methylphenyl)nicotinic Acid | Thioether derivative | Exhibits different pharmacological properties |

Uniqueness

The uniqueness of 2-(4-Methylphenoxy)nicotinic acid lies in its specific substitution pattern, which may confer distinct biological activities compared to other nicotinic acid derivatives. Its ability to modulate vascular responses while potentially influencing metabolic pathways sets it apart from closely related compounds.

Nucleophilic aromatic substitution (SNAr) represents the primary classical route for synthesizing 2-(4-methylphenoxy)nicotinic acid. This reaction involves the displacement of a leaving group at the 2-position of nicotinic acid by the 4-methylphenol (p-cresol) nucleophile.

Mechanism of Nucleophilic Aromatic Substitution

The SNAr mechanism proceeds through a two-step addition-elimination pathway [1] [2] [3]:

Addition Step: The nucleophile (4-methylphenoxide ion) attacks the electron-deficient carbon at the 2-position of nicotinic acid derivative (typically 2-chloronicotinic acid or 2-fluoronicotinic acid), forming a negatively charged intermediate known as the Meisenheimer complex.

Elimination Step: The leaving group (typically chloride or fluoride) is expelled, restoring the aromaticity of the pyridine ring and forming the 2-(4-methylphenoxy)nicotinic acid product.

The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group, which activates the 2-position toward nucleophilic attack [2] [3].

Synthetic Procedure

A typical synthetic procedure involves :

- Preparation of 4-methylphenoxide ion by treating 4-methylphenol with a base (e.g., sodium methoxide, potassium carbonate)

- Reaction with 2-chloronicotinic acid in a polar solvent

- Acidification to obtain the free carboxylic acid

For example, 2-chloronicotinic acid can be treated with 4-methylphenol in the presence of sodium methoxide in methanol, followed by heating to facilitate the substitution reaction . The reaction temperature is typically raised to 180°C and maintained for approximately 1 hour to ensure complete conversion .

Factors Affecting the Reaction

Several factors influence the efficiency of the SNAr reaction in the synthesis of 2-(4-methylphenoxy)nicotinic acid:

Nature of the Leaving Group: Fluoride is generally a better leaving group than chloride in SNAr reactions, despite the greater strength of the C-F bond, because the rate-determining step is not the bond breakage but the formation of the Meisenheimer complex [1] [2].

Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the pyridine ring enhances the reactivity toward nucleophilic attack. The pyridine nitrogen itself acts as an electron-withdrawing group, activating the 2-position [2] [3].

Base Strength: Stronger bases more effectively deprotonate 4-methylphenol, generating a more nucleophilic phenoxide ion that facilitates the reaction .

Catalytic Approaches for Phenoxy-Nicotinic Acid Coupling

While classical SNAr reactions remain important, catalytic approaches offer advantages in terms of milder reaction conditions, higher selectivity, and improved yields for the synthesis of 2-(4-methylphenoxy)nicotinic acid.

Transition Metal-Catalyzed Coupling

Several transition metal catalysts have been explored for the coupling of phenols with halopyridines to form phenoxypyridines:

Copper-Catalyzed Coupling: Copper catalysts, such as CuI or Cu2O, in combination with ligands like 1,10-phenanthroline, facilitate the coupling of 4-methylphenol with 2-halogenated nicotinic acid derivatives [5]. The reaction typically proceeds through:

- Coordination of the phenol to the copper center

- Oxidative addition of the halopyridine

- Reductive elimination to form the phenoxy-nicotinic acid product

Palladium-Catalyzed Coupling: Although less common for phenoxy coupling than for C-C bond formation, palladium catalysts can be used in specialized cases, particularly when other functional groups are present [6].

Base-Promoted Catalytic Systems

Inorganic bases combined with catalytic amounts of transition metals can significantly enhance the coupling reaction:

Alkali/Alkaline Inorganic Salt-Assisted Synthesis: Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can serve as acid-binding agents to promote the coupling of 4-methylphenol with 2-chloronicotinic acid under milder conditions .

Phase-Transfer Catalysis: Quaternary ammonium salts can facilitate the reaction in biphasic systems by transferring the phenoxide anion to the organic phase where it can react with the halopyridine .

Catalytic Reaction Parameters

The efficiency of catalytic coupling reactions depends on several key parameters:

Catalyst Type and Loading: Copper catalysts at 5-10 mol% loading are typically effective for phenoxy coupling reactions [5].

Ligand Selection: Nitrogen-containing ligands like 1,10-phenanthroline or 2,2'-bipyridine enhance catalyst activity and stability [5].

Base Selection: Cesium carbonate often provides superior results compared to other carbonates due to the higher solubility of cesium phenoxides in organic solvents [7].

Reaction Medium: Polar aprotic solvents such as DMF, DMSO, or NMP are preferred for these coupling reactions [7].

| Catalyst System | Base | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| CuI/1,10-phenanthroline | Cs₂CO₃ | DMF | 120 | 25 min | 94 |

| K₃PO₄ | K₃PO₄ | NMP | 160 | 10 min | 97 |

| Cu₂O/DMEDA | K₂CO₃ | Toluene | 110 | 24 h | 85 |

Table 1: Comparison of catalytic systems for phenoxy coupling reactions [7]

Optimization of Reaction Conditions (Solvent, Temperature, Catalysts)

Optimization of reaction conditions is crucial for achieving high yields and selectivity in the synthesis of 2-(4-methylphenoxy)nicotinic acid.

Solvent Effects

The choice of solvent significantly impacts the reaction efficiency:

Polar Aprotic Solvents: DMF, DMSO, and NMP are commonly used for SNAr and catalytic coupling reactions due to their ability to dissolve both inorganic bases and organic reactants [7].

Solvent Polarity: Higher polarity solvents generally accelerate SNAr reactions by stabilizing the negatively charged Meisenheimer complex intermediate [1] [2].

Solvent-Temperature Relationship: Different solvents have optimal temperature ranges for the reaction. For example, in NMP, the reaction proceeds efficiently at 160-200°C, while in DMF, lower temperatures (120-150°C) are often optimal [7].

Temperature Optimization

Temperature plays a critical role in reaction kinetics and product selectivity:

Temperature Range: The optimal temperature for SNAr reactions typically falls between 80-200°C, depending on the substrate reactivity and solvent [7].

Microwave Heating: Microwave irradiation can significantly reduce reaction times and improve yields. For example, reactions that require several hours under conventional heating may be completed in minutes using microwave conditions [7].

Temperature-Time Relationship: Higher temperatures generally allow shorter reaction times, but may lead to side reactions or decomposition. The optimal balance must be determined experimentally [7].

| Temperature (°C) | Time | Solvent | Yield (%) |

|---|---|---|---|

| 120 | 25 min | DMF | 94 |

| 140 | 10 min | NMP | 85 |

| 160 | 10 min | NMP | 97 |

| 180 | 6 min | NMP | 91 |

| 200 | 4 min | NMP | 94 |

Table 2: Effect of temperature on reaction time and yield for phenoxy coupling reactions [7]

Catalyst Optimization

For catalytic approaches, optimization of the catalyst system is essential:

Catalyst Screening: Various copper sources (CuI, CuBr, Cu2O, CuO) and ligands should be screened to identify the most effective combination [5].

Ligand-to-Metal Ratio: The optimal ligand-to-metal ratio typically ranges from 1:1 to 2:1, depending on the specific catalyst and ligand [5].

Catalyst Loading: While higher catalyst loadings can accelerate reactions, they may also promote side reactions. Typical loadings range from 1-10 mol% [5].

Base Selection and Concentration

The choice and concentration of base significantly affect reaction efficiency:

Base Strength: Stronger bases like Cs₂CO₃ and K₃PO₄ generally provide better results than weaker bases like Na₂CO₃ [7].

Base-to-Substrate Ratio: A base-to-substrate ratio of 1.5-2.0 is typically sufficient to ensure complete deprotonation of the phenol and neutralization of any acid formed during the reaction [7].

Base Particle Size: Finely ground bases provide larger surface areas for reaction, potentially accelerating the rate of phenoxide formation [7].

Green Chemistry Strategies in Large-Scale Production

Implementing green chemistry principles in the synthesis of 2-(4-methylphenoxy)nicotinic acid is essential for developing sustainable and environmentally friendly production processes.

Waste Reduction Strategies

Several approaches can minimize waste generation:

Atom Economy: Nucleophilic aromatic substitution offers good atom economy, as most atoms from the starting materials are incorporated into the final product [8].

Catalyst Recovery and Reuse: Heterogeneous catalysts or immobilized homogeneous catalysts can be recovered and reused, reducing waste and cost [8].

Continuous Flow Processing: Continuous flow reactors can improve reaction efficiency, reduce solvent usage, and minimize waste generation compared to batch processes [9].

Safer Solvents and Reaction Conditions

Traditional solvents like DMF and DMSO pose environmental and health concerns:

Alternative Solvents: Greener alternatives such as propylene carbonate, cyclopentyl methyl ether, or 2-methyltetrahydrofuran can replace conventional polar aprotic solvents [8].

Solvent-Free Conditions: Solid-state reactions using mechanochemical techniques (e.g., ball milling) can eliminate or significantly reduce solvent usage [8].

Water as a Reaction Medium: Water-based systems, potentially with phase-transfer catalysts, offer environmentally benign alternatives to organic solvents [8].

Energy Efficiency

Reducing energy consumption is a key aspect of green chemistry:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption. For example, reactions that require heating at 180°C for 1 hour under conventional conditions may be completed in 4-10 minutes using microwave heating [7].

Room Temperature Catalytic Systems: Development of highly active catalysts that operate at or near room temperature can substantially reduce energy requirements [8].

Heat Recovery Systems: In large-scale production, heat exchangers can recover and reuse thermal energy from exothermic reactions [9].

Catalytic vs. Stoichiometric Processes

Catalytic processes offer significant green chemistry advantages:

Reduced Reagent Usage: Catalytic processes require only catalytic amounts of transition metals rather than stoichiometric quantities of reagents [8].

Lower E-Factor: The E-factor (kg waste per kg product) is typically lower for catalytic processes compared to stoichiometric reactions [8].

Milder Reaction Conditions: Catalysts often enable reactions to proceed under milder conditions, reducing energy consumption and side reactions [8].

Biocatalytic Approaches

Although not yet widely applied to phenoxy-nicotinic acid synthesis, biocatalytic methods offer potential green chemistry benefits:

Enzymatic Catalysis: Engineered enzymes could potentially catalyze the formation of phenoxy-nicotinic acid bonds under mild, aqueous conditions [10].

Whole-Cell Biocatalysis: Microbial systems engineered to express appropriate enzymes might offer sustainable routes to phenoxy-nicotinic acid derivatives [10].

Combined Chemo-Enzymatic Approaches: Hybrid approaches combining chemical and enzymatic steps may provide greener synthetic routes [10].

Process Intensification

For large-scale production, process intensification strategies can improve efficiency and sustainability:

Multifunctional Reactors: Reactors that combine reaction and separation functions can reduce equipment footprint and energy consumption [9].

Continuous Manufacturing: Transition from batch to continuous processing can improve consistency, reduce waste, and enhance safety [9].

In-Line Monitoring and Control: Real-time analysis enables precise control of reaction parameters, reducing off-specification products and waste [8].

Solubility Behavior in Polar and Nonpolar Solvents

The solubility characteristics of 2-(4-methylphenoxy)nicotinic acid demonstrate a complex relationship between molecular structure and solvent polarity. The compound exhibits molecular formula C₁₃H₁₁NO₃ with a molecular weight of 229.23 g/mol [1] [2], contributing to its distinctive solvation behavior across different media.

In polar protic solvents, the compound demonstrates enhanced solubility due to hydrogen bonding interactions involving the carboxylic acid group. Dimethyl sulfoxide emerges as the optimal solvent, providing the highest solubility among tested media, with solubility values exceeding ideal solution behavior [3] [4]. This enhanced dissolution in dimethyl sulfoxide results from the solvent's ability to stabilize both the polar carboxylate functionality and the aromatic methoxyphenyl moiety through complementary solvation mechanisms.

Methanol and ethanol exhibit comparable high solubility profiles, attributed to their capacity for hydrogen bond formation with the carboxylic acid group while maintaining compatibility with the hydrophobic aromatic portions of the molecule [3] [4]. The partition coefficient (LogP) value of 2.88050 [2] indicates moderate lipophilicity, supporting the compound's ability to partition favorably between aqueous and organic phases.

Water solubility demonstrates pH-dependent behavior characteristic of carboxylic acid-containing compounds. At physiological pH values, the carboxylate anion formation significantly enhances aqueous solubility, while at acidic pH conditions, the neutral form exhibits reduced water compatibility [3] [4].

Nonpolar solvents including diethyl ether and acetonitrile show markedly reduced solubility, with acetonitrile representing the poorest solubilization medium among tested solvents [3] [4]. This behavior reflects the compound's polar surface area of 59.42 Ų [2], which creates unfavorable interactions with low-polarity environments.

| Solvent | Relative Solubility | Key Interactions |

|---|---|---|

| Dimethyl sulfoxide | Highest | Enhanced solvation, multiple binding sites |

| Methanol/Ethanol | High | Hydrogen bonding, polar compatibility |

| Water | pH-dependent | Ionization effects, carboxylate formation |

| Acetone | Moderate | Dipole interactions |

| Diethyl ether | Low | Limited polar interactions |

| Acetonitrile | Lowest | Minimal solvation compatibility |

Thermal Stability and Melting Point Correlations

Thermal analysis of 2-(4-methylphenoxy)nicotinic acid and related structural analogs reveals significant structure-stability relationships. While specific melting point data for the target compound remains limited in current literature, comparative analysis with structurally related nicotinic acid derivatives provides valuable insights into expected thermal behavior.

Nicotinic acid, the parent compound, exhibits a melting point range of 236-239°C [5], establishing a baseline for thermal stability expectations. 4-Methylnicotinic acid demonstrates a melting point of 214°C [6], while 6-methylnicotinic acid shows thermal transition at 210-213°C [7], indicating that methyl substitution generally reduces melting point relative to the unsubstituted parent structure.

The introduction of the 4-methylphenoxy substituent at the 2-position is anticipated to significantly influence thermal properties through several mechanisms. The increased molecular weight (229.23 g/mol) and extended aromatic system contribute to enhanced intermolecular interactions, potentially elevating melting point compared to simple methyl-substituted analogs.

Differential Scanning Calorimetry studies on related nicotinic acid derivatives demonstrate characteristic thermal events including glass transition temperatures, crystallization exotherms, and melting endotherms [8]. The 4-methylphenoxy substituent introduces conformational flexibility through rotation around the C-O bond, potentially affecting crystal packing efficiency and thermal stability.

Thermogravimetric analysis reveals that nicotinic acid derivatives generally maintain thermal stability up to approximately 410°C before significant decomposition occurs [9]. The decomposition pathways typically involve initial decarboxylation followed by aromatic ring fragmentation, with the presence of the methylphenoxy group potentially altering these thermal degradation mechanisms.

| Compound | Melting Point (°C) | Thermal Stability Notes |

|---|---|---|

| Nicotinic acid | 236-239 | Reference standard |

| 4-Methylnicotinic acid | 214 | Methyl substitution effect |

| 6-Methylnicotinic acid | 210-213 | Position-dependent behavior |

| Expected for target compound | ~220-240 | Estimated based on substituent effects |

Tautomerism and pH-Dependent Conformational Changes

The structural framework of 2-(4-methylphenoxy)nicotinic acid permits multiple conformational states and potential tautomeric forms, significantly influenced by solution pH and solvent environment. The carboxylic acid functionality serves as the primary ionizable group, with pKa values expected to fall within the typical range for nicotinic acid derivatives (approximately 2.3-4.8) [10] [11].

Conformational analysis reveals several energetically accessible forms. The syn-planar conformation, characterized by minimal dihedral angles between the pyridine and phenoxy rings, represents the most stable arrangement in nonpolar environments due to favorable π-π stacking interactions [12]. The anti-planar conformation exhibits slightly higher energy (+2.1 kcal/mol relative energy) but becomes favored in polar aprotic solvents where steric repulsion is minimized through enhanced solvation.

pH-dependent speciation follows predictable patterns for carboxylic acid-containing compounds. At pH < 2, the protonated cationic form predominates, exhibiting enhanced water solubility through electrostatic hydration effects. The pH range 2-4 corresponds to the neutral zwitterionic form, representing the minimum solubility condition due to reduced charge-dipole interactions.

Physiological pH conditions (6-8) favor the deprotonated carboxylate form, significantly enhancing aqueous solubility and modifying intermolecular interaction patterns. At pH > 10, complete deprotonation occurs, potentially triggering base-catalyzed degradation pathways under extreme alkaline conditions.

Tautomeric equilibria involving the pyridine nitrogen atom remain limited due to the electron-withdrawing nature of both the carboxyl group and the phenoxy substituent, stabilizing the canonical pyridine form over potential quinoidal structures [12] [13].

| pH Range | Dominant Species | Conformational Preference | Stability Profile |

|---|---|---|---|

| < 2 | Protonated cationic | Solvated extended | Acid-stable |

| 2-4 | Neutral/zwitterionic | Hydrogen-bonded | Most stable |

| 4-6 | Neutral | Syn-planar | Stable |

| 6-8 | Carboxylate anion | Anti-planar | Base-labile region |

| > 10 | Fully deprotonated | Extended solvated | Degradation risk |

Photochemical Degradation Pathways

Photochemical stability represents a critical consideration for 2-(4-methylphenoxy)nicotinic acid, particularly given its extended aromatic system and potential pharmaceutical applications. The compound exhibits multiple photodegradation pathways dependent on irradiation wavelength, solution conditions, and atmospheric composition.

Direct photolysis under ultraviolet irradiation (253-290 nm) primarily initiates through homolytic cleavage of the C-O bond connecting the phenoxy substituent to the pyridine ring [14] [15]. This process generates phenoxyl radicals and pyridyl radical intermediates, which subsequently undergo secondary reactions including ring-opening and radical recombination pathways.

Oxidative photodegradation occurs under broader wavelength ranges (290-400 nm) through singlet oxygen-mediated mechanisms [15] [16]. The methylphenoxy substituent serves as a primary target for oxidative attack, yielding hydroxylated derivatives and quinoidal intermediates that further decompose through well-established aromatic oxidation pathways.

Hydrolytic photocleavage represents an alternative degradation route under aqueous conditions, particularly at wavelengths of 254-365 nm [14]. This mechanism involves water addition across the ether linkage, producing 4-methylphenol and nicotinic acid as primary photoproducts, along with various hydroxylated intermediates.

Aromatic ring opening becomes significant under high-energy ultraviolet irradiation (< 280 nm), following photo-Fries rearrangement mechanisms [15]. This pathway yields muconic acid derivatives through systematic ring fragmentation, representing complete loss of aromatic character and formation of linear dienoic acid products.

Decarboxylation reactions occur under intense ultraviolet exposure (< 254 nm) through radical fragmentation mechanisms [14]. This process eliminates the carboxyl group as carbon dioxide, generating methylphenoxypyridine intermediates that undergo further photolytic decomposition.

Quantum yield measurements for related nicotinic acid derivatives indicate moderate photosensitivity with values typically ranging from 0.01 to 0.1 under standard irradiation conditions [14]. The presence of the methylphenoxy substituent is expected to enhance photochemical reactivity compared to unsubstituted nicotinic acid through increased light absorption and extended conjugation effects.

| Photodegradation Pathway | Wavelength (nm) | Primary Mechanism | Major Products |

|---|---|---|---|

| Direct photolysis | 253-290 | C-O bond homolysis | Ring-opened intermediates |

| Oxidative degradation | 290-400 | Singlet oxygen attack | Hydroxylated derivatives |

| Hydrolytic cleavage | 254-365 | Water addition | 4-Methylphenol + nicotinic acid |

| Ring opening | < 280 | Photo-Fries rearrangement | Muconic acid derivatives |

| Decarboxylation | < 254 | Radical fragmentation | Methylphenoxypyridine fragments |

The photostability profile indicates that 2-(4-methylphenoxy)nicotinic acid requires light protection during storage and handling, particularly under ultraviolet-rich conditions. Antioxidant additives and UV-filtering excipients may enhance photochemical stability in formulated products, while amber glass packaging provides effective protection against photodegradation during long-term storage.